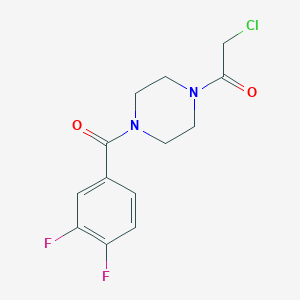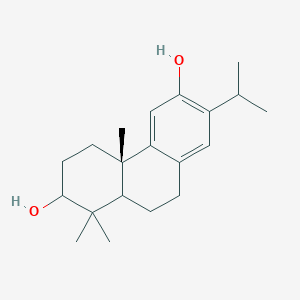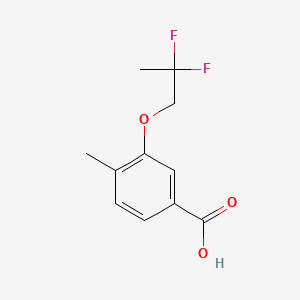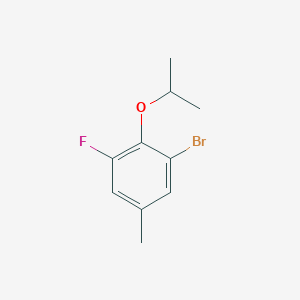
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with different fluorine substitution on the benzoyl group.
2-Chloro-1-(4-(3,4-dihydroxyphenyl)piperazin-1-yl)ethanone: Contains hydroxyl groups instead of fluorine atoms.
Uniqueness
The unique combination of the chloroacetyl group and the 3,4-difluorobenzoyl group in 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone imparts specific chemical and biological properties that can be advantageous in various applications. For example, the presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Properties
Molecular Formula |
C13H13ClF2N2O2 |
|---|---|
Molecular Weight |
302.70 g/mol |
IUPAC Name |
2-chloro-1-[4-(3,4-difluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13ClF2N2O2/c14-8-12(19)17-3-5-18(6-4-17)13(20)9-1-2-10(15)11(16)7-9/h1-2,7H,3-6,8H2 |
InChI Key |
RBPFRLLVAZHKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)





